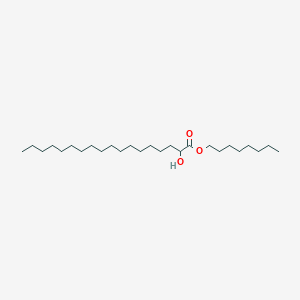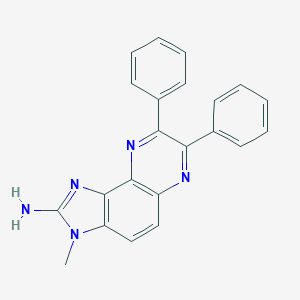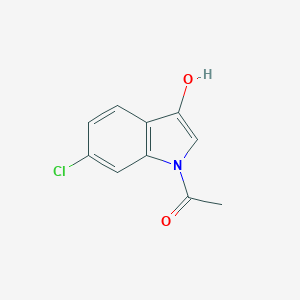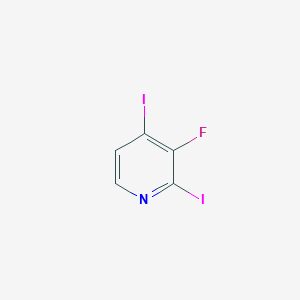
Octyl 2-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-hydroxyoctadecanoate (OHO) is a chemical compound that belongs to the family of fatty acid esters. It is commonly used in cosmetics and personal care products due to its emollient and skin conditioning properties. However, OHO has also gained attention in scientific research due to its potential applications in various fields such as drug delivery, nanotechnology, and biosensors.
Mécanisme D'action
The mechanism of action of Octyl 2-hydroxyoctadecanoate is not fully understood. However, it is believed that its emollient and skin conditioning properties are due to its ability to penetrate the skin and form a protective barrier on the skin surface. This barrier prevents water loss and improves the skin's moisture content. In drug delivery systems, this compound acts as a carrier and improves the solubility and bioavailability of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the oxidative stress in cells. Moreover, this compound has been shown to improve the wound healing process by promoting the proliferation of fibroblasts and enhancing the collagen synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Octyl 2-hydroxyoctadecanoate in lab experiments is its biocompatibility and low toxicity. It has been shown to be safe for use in various cell lines and animal models. However, one of the limitations of using this compound is its high cost compared to other surfactants and carrier materials.
Orientations Futures
There are several future directions for the use of Octyl 2-hydroxyoctadecanoate in scientific research. One of the potential applications of this compound is in the development of biosensors for the detection of biomolecules and environmental pollutants. Moreover, this compound can be used as a carrier for the delivery of gene therapy and vaccines. Furthermore, this compound can be modified to improve its properties and enhance its performance in various applications.
Conclusion:
In conclusion, this compound is a promising chemical compound for scientific research due to its unique properties and potential applications in various fields. Its biocompatibility, low toxicity, and ability to improve the solubility and bioavailability of drugs make it a valuable tool for drug delivery systems. Moreover, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
Octyl 2-hydroxyoctadecanoate can be synthesized through the esterification reaction between octanol and stearic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation and recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
Octyl 2-hydroxyoctadecanoate has been widely used in scientific research due to its unique properties. It has been used as a surfactant in the synthesis of gold nanoparticles for biomedical applications. It has also been used as a coating material for biosensors to improve their sensitivity and selectivity. Moreover, this compound has been used as a carrier for drug delivery systems due to its biocompatibility and low toxicity.
Propriétés
Numéro CAS |
148718-35-8 |
|---|---|
Formule moléculaire |
C26H52O3 |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
octyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C26H52O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25(27)26(28)29-24-22-20-10-8-6-4-2/h25,27H,3-24H2,1-2H3 |
Clé InChI |
XIBVSCQMDQVPNP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |
Synonymes |
Octyl hydroxystearate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)

![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)





![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)



